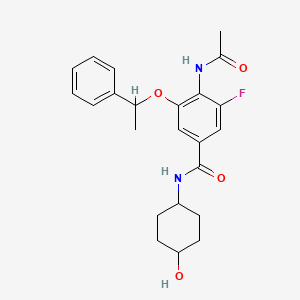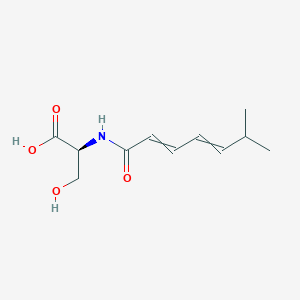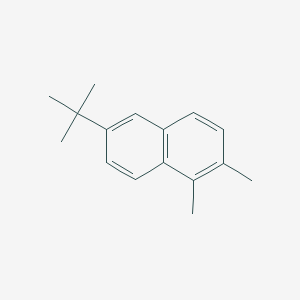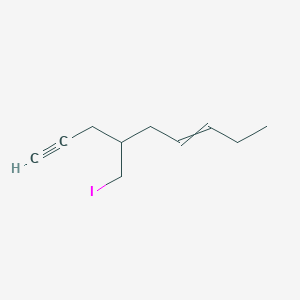![molecular formula C17H23NO4 B12518519 1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid CAS No. 652172-98-0](/img/structure/B12518519.png)
1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid is a chemical compound that features a cyclohexane ring substituted with a benzyloxy group and a propanamido group
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the benzyloxypropanoic acid, which is then coupled with cyclohexane-1-carboxylic acid through an amide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The amide group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid can be compared with other similar compounds such as:
Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane ring structure but differ in their functional groups and reactivity.
Benzyloxy-substituted compounds: These compounds have the benzyloxy group but may differ in the position and nature of other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
652172-98-0 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(3-phenylmethoxypropanoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c19-15(9-12-22-13-14-7-3-1-4-8-14)18-17(16(20)21)10-5-2-6-11-17/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,19)(H,20,21) |
InChI Key |
JFFHJTVGFXWBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


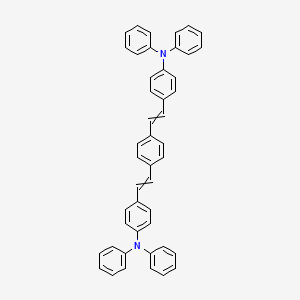
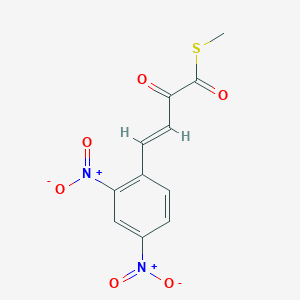
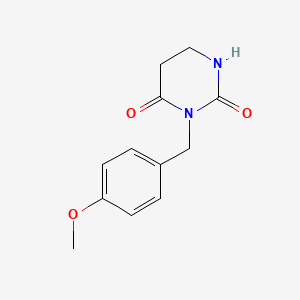
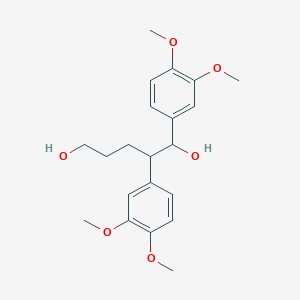
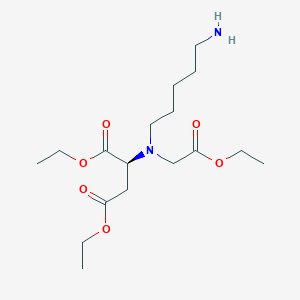
![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)

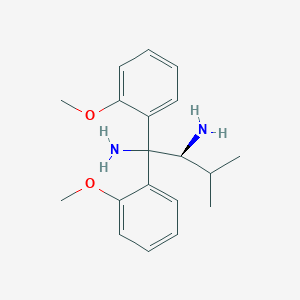
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
